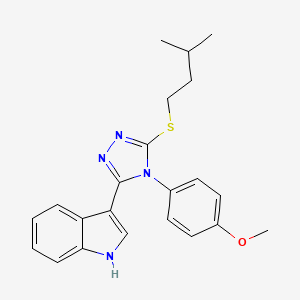

![molecular formula C6H13N3O2 B2390416 [2-(2-Ethoxyethoxy)ethyl] azide CAS No. 215181-67-2](/img/structure/B2390416.png)

[2-(2-Ethoxyethoxy)ethyl] azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photophysical and Photochemical Properties

- [2-(2-Ethoxyethoxy)ethyl] azide and its derivatives have been explored for their photophysical and photochemical properties. Specifically, studies have focused on substituted zinc phthalocyanines containing this group, revealing their potential in photodynamic therapy (PDT) applications due to high triplet and singlet oxygen quantum yields. This highlights their use in treatments where light-induced reactions are critical (Gürol et al., 2007).

Phase Equilibria in Supercritical CO2

- Research has examined the phase equilibria of 2-(2-ethoxyethoxy)ethyl acetate in supercritical CO2 at various temperatures and pressures. This work is crucial for understanding the solubility and behavior of these compounds in different conditions, which can be vital for industrial and engineering applications (Kim et al., 2014).

Biomaterial Applications

- A monomer named 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl methacrylate (AEO4 MA) has been developed and utilized to create a poly(choline phosphate) via "click" chemistry. This polymer shows potential as a universal thermally reversible biomembrane adhesive, useful for cell manipulation and tissue engineering (Yu et al., 2014).

Chemical Synthesis and Drug Carrier Applications

- The compound and its related structures have been employed in the synthesis of various chemical compounds, like amphiphilic centipede-like brush copolymers. These compounds have applications in drug delivery systems due to their ability to form micelles, making them suitable for biomedical applications (Yuan et al., 2010).

Inhibition of Trypanosoma cruzi Macrophage Invasion

- A specific derivative, 2-(2-(2-azidoethoxy)ethoxy)ethyl 6-O-(prop-2-ynyl)-β-d-galactopyranoside, has been shown to inhibit macrophage invasion by Trypanosoma cruzi, a human parasite. This application is significant in the field of infectious disease research (Campo et al., 2015).

作用機序

Target of Action

Azides are generally known to be great nucleophiles, often used in click chemistry for the formation of c-n bonds in nucleophilic substitution reactions .

Mode of Action

1-Azido-2-(2-ethoxyethoxy)ethane interacts with its targets through a process known as nucleophilic substitution. The azide ion in the compound serves as a nucleophile, attacking an electrophile (usually a carbon atom in another molecule) and replacing a leaving group . This results in the formation of a new bond between the azide ion and the electrophile .

Biochemical Pathways

Given its nucleophilic properties, it can be inferred that the compound may be involved in various biochemical reactions that require the formation of c-n bonds .

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a density of 099954 g/mL . It is typically stored at temperatures between 2-8°C .

Result of Action

Given its nucleophilic properties, it can be inferred that the compound may facilitate the formation of new c-n bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-azido-2-(2-ethoxyethoxy)ethane. The compound is typically stored at temperatures between 2-8°C, suggesting that it may be sensitive to temperature changes .

特性

IUPAC Name |

1-azido-2-(2-ethoxyethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-2-10-5-6-11-4-3-8-9-7/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBSTMISALASFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Ethoxyethoxy)ethyl] azide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)

![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)